Pimobendan hydrochloride

Description

BenchChem offers high-quality Pimobendan hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pimobendan hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

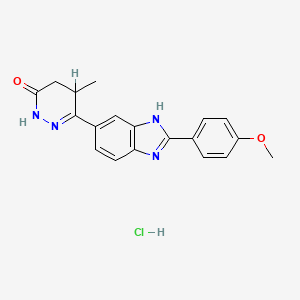

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046804 | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77469-98-8, 610769-04-5 | |

| Record name | Pimobendan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phosphodiesterase 3 (PDE3) Inhibition by Pimobendan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan hydrochloride, a benzimidazole-pyridazinone derivative, is a potent inodilator with a dual mechanism of action: phosphodiesterase 3 (PDE3) inhibition and calcium sensitization.[1][2][3] This technical guide provides an in-depth exploration of the PDE3 inhibitory action of Pimobendan, a key contributor to its vasodilatory and positive inotropic effects. The guide will detail the chemical properties of Pimobendan, its inhibitory activity against PDE3, the downstream signaling consequences of this inhibition, and relevant experimental protocols for its characterization.

Introduction to Pimobendan Hydrochloride

Pimobendan is primarily utilized in veterinary medicine for the management of congestive heart failure in dogs, stemming from conditions like dilated cardiomyopathy and degenerative mitral valve disease.[4][5] Its therapeutic efficacy is attributed to its classification as an "inodilator," signifying its ability to both enhance cardiac contractility (positive inotropy) and induce vasodilation.[3][6] While its calcium sensitizing effect on cardiac troponin C directly contributes to the inotropic action, the inhibition of PDE3 is fundamental to its vasodilatory properties and also plays a role in its inotropic effects.[3][7]

Chemical Properties of Pimobendan

Pimobendan is a crystalline solid with the chemical name 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone.[1][4] It is sparingly soluble in aqueous solutions, with its solubility being pH-dependent.[8][9] For experimental purposes, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[10]

Table 1: Chemical and Physical Properties of Pimobendan

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₈N₄O₂ | [11] |

| Molar Mass | 334.37 g/mol | [11] |

| Appearance | Crystalline solid | [10] |

| Solubility in DMSO | ~5 mg/mL | [10] |

| Solubility in Water | Very low, pH-dependent | [8][9] |

| UV/Vis. λmax | 268, 329 nm | [10] |

Phosphodiesterase 3 (PDE3) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these crucial second messengers. Pimobendan is a selective inhibitor of the PDE3 family.[12]

Quantitative Data on PDE3 Inhibition

Pimobendan exhibits potent and selective inhibition of PDE3. Its active metabolite, O-desmethyl-pimobendan (ODMP), is an even more potent PDE3 inhibitor.[7][13]

Table 2: Inhibitory Activity of Pimobendan and its Metabolite (ODMP) on PDE Isoenzymes

| Compound | PDE Isoenzyme | IC₅₀ (µM) | Selectivity vs. PDE3 | Reference(s) |

| Pimobendan | PDE3 | 0.32 | - | [12][14] |

| PDE1 | >30 | >93x | [10][12] | |

| PDE2 | >30 | >93x | [10][12] | |

| O-desmethyl-pimobendan (ODMP) | PDE3 | ~0.003 (estimated to be ~100x more potent than Pimobendan) | High | [7][13] |

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathways

The inhibition of PDE3 by Pimobendan leads to an accumulation of intracellular cAMP in cardiac myocytes and vascular smooth muscle cells, triggering downstream signaling cascades that result in its therapeutic effects.

Cardiac Myocyte Signaling Pathway

In cardiac myocytes, the elevation of cAMP due to PDE3 inhibition activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium handling and myofilament function, leading to a positive inotropic effect.

Vascular Smooth Muscle Cell Signaling Pathway

In vascular smooth muscle cells, increased cAMP levels also activate PKA. This leads to the phosphorylation of proteins that promote relaxation, resulting in vasodilation. A key mechanism is the inhibition of myosin light chain kinase (MLCK), which is responsible for smooth muscle contraction.

Experimental Protocols

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of Pimobendan on PDE3.

Objective: To determine the IC₅₀ value of Pimobendan for PDE3.

Materials:

-

Recombinant human PDE3 enzyme

-

Pimobendan hydrochloride

-

cAMP (substrate)

-

[³H]-cAMP (radiolabeled tracer)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Microplates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of Pimobendan in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Reaction Mixture: In a microplate, combine the assay buffer, PDE3 enzyme, and varying concentrations of Pimobendan or vehicle (DMSO).

-

Initiation: Start the reaction by adding a mixture of cAMP and [³H]-cAMP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., boiling water or a specific inhibitor).

-

Hydrolysis: Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.

-

Separation: Add an anion-exchange resin slurry to the wells. The resin binds to the unhydrolyzed [³H]-cAMP.

-

Centrifugation: Centrifuge the plate to pellet the resin.

-

Measurement: Transfer the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each Pimobendan concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based cAMP Assay (HTRF)

This protocol describes a common method to measure changes in intracellular cAMP levels in response to Pimobendan using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To quantify the increase in intracellular cAMP in a relevant cell line (e.g., cardiac myocytes or vascular smooth muscle cells) upon treatment with Pimobendan.

Materials:

-

Cultured cells expressing PDE3 (e.g., primary cardiac myocytes, A7r5 vascular smooth muscle cells)

-

Pimobendan hydrochloride

-

Cell culture medium and supplements

-

Stimulation buffer

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

Microplate reader with HTRF capability

Procedure:

-

Cell Culture: Plate the cells in a suitable microplate and culture until they reach the desired confluency.

-

Compound Treatment: Remove the culture medium and add stimulation buffer containing various concentrations of Pimobendan or vehicle.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and antibody binding.

-

Measurement: Read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible microplate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP in each well by comparing the ratios to a standard curve. Plot the cAMP concentration against the Pimobendan concentration to determine the EC₅₀ (half-maximal effective concentration).

Experimental Workflow

The preclinical evaluation of a PDE3 inhibitor like Pimobendan typically follows a structured workflow to characterize its pharmacological properties.

Conclusion

Pimobendan hydrochloride's potent and selective inhibition of phosphodiesterase 3 is a cornerstone of its therapeutic utility as an inodilator. This mechanism leads to increased intracellular cAMP, resulting in beneficial positive inotropic and vasodilatory effects in the management of congestive heart failure. A thorough understanding of its interaction with PDE3, the subsequent signaling cascades, and the experimental methodologies for its characterization are crucial for ongoing research and the development of novel cardiovascular therapies. This guide provides a comprehensive overview for professionals in the field, summarizing key quantitative data and outlining detailed experimental approaches to facilitate further investigation into this important class of drugs.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 6. dvm360.com [dvm360.com]

- 7. Pimobendan - Wikipedia [en.wikipedia.org]

- 8. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]

- 9. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Pimobendan | C19H18N4O2 | CID 4823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pimobendan | 74150-27-9 [chemicalbook.com]

- 13. Pimobendan - Help or Hype? - WSAVA 2014 Congress - VIN [vin.com]

- 14. selleckchem.com [selleckchem.com]

Pharmacokinetics and Bioavailability of Pimobendan in Canine Subjects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan, a benzimidazole-pyridazinone derivative, is a cornerstone in the management of canine congestive heart failure (CHF), primarily due to myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1] Classified as an inodilator, it exerts both positive inotropic and vasodilatory effects, improving cardiac function and quality of life in affected animals.[2][3] A thorough understanding of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—and its bioavailability is critical for optimizing dosing strategies, ensuring therapeutic efficacy, and guiding future drug development. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of pimobendan and its active metabolite in canine subjects, summarizing key quantitative data, detailing experimental methodologies, and illustrating core concepts.

Mechanism of Action

Pimobendan's therapeutic effects stem from a dual mechanism of action that uniquely enhances cardiac performance without significantly increasing myocardial oxygen consumption.[4][5]

-

Calcium Sensitization : Pimobendan increases the sensitivity of the cardiac contractile apparatus to existing intracellular calcium. It binds to cardiac troponin C, enhancing the interaction between actin and myosin filaments and thereby increasing the force of contraction (positive inotropy).[1][3]

-

Phosphodiesterase III (PDE3) Inhibition : Pimobendan selectively inhibits PDE3 in both cardiac and vascular smooth muscle.[1][6] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to two primary effects:

-

Inotropy : Increased cAMP in cardiomyocytes contributes to the positive inotropic effect.[7]

-

Vasodilation : Increased cAMP in vascular smooth muscle promotes relaxation, resulting in both arterial and venous dilation. This reduces both the preload and afterload on the heart, decreasing its workload.[1][2]

-

The synergistic action of calcium sensitization and PDE3 inhibition defines pimobendan's efficacy as an inodilator.

References

- 1. Pimobendan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Preclinical Efficacy of Pimobendan in Dilated Cardiomyopathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimobendan is a novel inodilator with a dual mechanism of action, exhibiting both calcium-sensitizing and phosphodiesterase III (PDE3) inhibitory effects. These properties lead to increased myocardial contractility and balanced vasodilation, respectively. Extensive preclinical research has been conducted to evaluate the efficacy of pimobendan in various animal models of dilated cardiomyopathy (DCM). This technical guide provides a comprehensive overview of these preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The evidence strongly supports the therapeutic potential of pimobendan in preclinical DCM, demonstrating improvements in cardiac function, delay in the onset of clinical signs, and increased survival times.

Introduction

Dilated cardiomyopathy is a primary myocardial disease characterized by ventricular chamber enlargement and systolic dysfunction, leading to congestive heart failure. The development of effective therapeutic agents is a critical area of research. Pimobendan has emerged as a promising therapeutic agent for DCM.[1][2] This document synthesizes the core preclinical findings on the efficacy of pimobendan in DCM, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action

Pimobendan's therapeutic effects stem from its dual mechanism of action:

-

Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac troponin C (cTnC) to calcium, which strengthens myocardial contractility without a significant increase in intracellular calcium concentration. This leads to a more efficient contraction for a given amount of calcium, improving systolic function without increasing myocardial oxygen demand.

-

Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in vascular smooth muscle, pimobendan increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation. This reduces both preload and afterload, decreasing the workload on the failing heart. In cardiomyocytes, PDE3 inhibition can also contribute to a modest increase in contractility.

Dual mechanism of action of Pimobendan.

Preclinical Efficacy in Animal Models of Dilated Cardiomyopathy

Pimobendan has been evaluated in several preclinical models of DCM, including genetic models, tachycardia-induced models, and naturally occurring disease in specific canine breeds.

Genetic Mouse Model of Dilated Cardiomyopathy (ΔK210cTnT Knock-in)

A knock-in mouse model with a mutation in the cardiac troponin T gene (ΔK210cTnT) that causes DCM was used to study the effects of pimobendan. These mice exhibit a clear progression from compensated to end-stage heart failure.

-

Animal Model: Knock-in mice with a ΔK210 mutation in the cardiac troponin T gene (cTnT) on a BALB/c background.

-

Treatment Groups:

-

Compensated Heart Failure Group: Treatment initiated at an early stage.

-

End-Stage Heart Failure Group: Treatment initiated at a late stage.

-

-

Dosage:

-

Low dose: 10 mg/kg/day orally.

-

High dose: 100 mg/kg/day orally.

-

-

Duration: Chronic administration.

-

Key Parameters Measured: Survival, body weight, body temperature, and left ventricular ejection fraction (LVEF) measured by echocardiography.

Experimental workflow for the genetic mouse model study.

| Parameter | Stage of Heart Failure | Treatment Group | Outcome |

| Survival | Compensated | High Dose (100 mg/kg/day) | Significantly extended lifespan (more beneficial than low dose)[1][2] |

| End-Stage | Low Dose (10 mg/kg/day) | Significantly extended lifespan (more beneficial than high dose)[1][2] | |

| Sudden Death | End-Stage | High Dose (100 mg/kg/day) | Increased incidence of sudden death, possibly due to arrhythmias[1][2] |

| Myocardial Remodeling | Compensated | Pimobendan | Prevented myocardial remodeling[1][2] |

Tachycardia-Induced Canine Model of Dilated Cardiomyopathy

A tachycardia-induced model of DCM in dogs was used to investigate the acute cardiac effects of pimobendan.

-

Animal Model: Seven purpose-bred Beagles with tachycardia-induced DCM.

-

Study Design: Randomized, placebo-controlled, crossover study.

-

Treatment: Single oral dose of pimobendan (0.25 mg/kg) or placebo.

-

Data Collection: Echocardiography and blood samples for NT-proBNP analysis at baseline and 3 hours post-dose.

-

Key Parameters Measured: Left ventricular systolic function, mitral regurgitation (MR), left atrial (LA) function, and NT-proBNP levels.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Pimobendan Quantification

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantification of Pimobendan in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for routine quality control analysis and stability studies.

Introduction

Pimobendan is a veterinary drug used to manage congestive heart failure in dogs.[1] It acts as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3), resulting in positive inotropic and vasodilatory effects.[1] Accurate and precise quantification of Pimobendan in pharmaceutical formulations is crucial to ensure its safety and efficacy. This application note describes a robust, stability-indicating HPLC method for the determination of Pimobendan.

Chemically, Pimobendan is 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone.[2] The method detailed below has been developed and validated based on established scientific literature and adheres to the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions for two alternative methods. Method 1 is a robust method for routine analysis, while Method 2 is suitable for faster analysis times.

| Parameter | Method 1 | Method 2 |

| HPLC System | Quaternary Solvent Delivery System, Autosampler, UV-Vis Detector | Shimadzu LC-2010 CHT or equivalent |

| Column | Reprosil BDS C18 (250mm x 4.6mm, 5µm) | Inertsil ODS-3 (100mm x 4.6mm, 3µm) |

| Mobile Phase | 0.1% Triethylamine in Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) | Buffer (KH2PO4, pH 2.5) : Acetonitrile (80:20 v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Detection Wavelength | 330 nm | 328 nm |

| Injection Volume | 10 µL | Not Specified |

| Column Temperature | 40°C | Ambient |

| Run Time | 10 minutes | ~5 minutes |

| Diluent | Acetonitrile : Water (80:20 v/v) | Methanol |

| Retention Time | ~7.37 minutes | ~4.2 minutes |

Reagents and Materials

-

Pimobendan reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid

-

Potassium dihydrogen phosphate (KH2PO4)

-

Water (HPLC grade)

-

Pimobendan tablets (e.g., Cardisure® 1.25 mg)[1]

-

0.45 µm nylon membrane filters

Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Method 1)

-

Prepare a 0.1% Triethylamine solution by adding 1 mL of TEA to 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter.

-

Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 60:40 (v/v) ratio.

-

Degas the mobile phase by sonication before use.

3.1.2. Standard Stock Solution Preparation

-

Accurately weigh 10 mg of Pimobendan reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with the diluent (Acetonitrile:Water 80:20 v/v for Method 1, or Methanol for Method 2) to obtain a concentration of 100 µg/mL.

-

Sonicate the solution for 10 minutes to ensure complete dissolution.

3.1.3. Working Standard Solution Preparation

-

From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 12.5 µg/mL) by further dilution with the diluent.[1]

3.1.4. Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than ten Pimobendan tablets.

-

Accurately weigh a quantity of the powder equivalent to a single tablet dose and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon membrane filter.

-

Further dilute the filtered solution with the diluent to a concentration within the linearity range of the method (e.g., 12.5 µg/mL).[1]

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform system suitability tests by injecting the working standard solution in replicate (n=6). The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Pimobendan standard.[2][3] The drug is subjected to various stress conditions to produce degradation products.

| Stress Condition | Procedure |

| Acid Hydrolysis | Treat drug solution with 0.1 N HCl at 60°C for 24 hours.[3] |

| Base Hydrolysis | Treat drug solution with 0.1 N NaOH at 60°C for 24 hours.[3] |

| Oxidative Degradation | Treat drug solution with 3% H2O2 at room temperature for 24 hours.[3] |

| Thermal Degradation | Expose the solid drug to 60°C for 24 hours.[3] |

| Photolytic Degradation | Expose the drug solution to UV light (264 nm) for 24 hours.[3] |

The stressed samples are then diluted appropriately and injected into the HPLC system. The chromatograms should demonstrate that the peak for Pimobendan is well-resolved from any degradation product peaks.

Data Presentation

The following tables summarize the validation parameters for a typical Pimobendan HPLC method.

Linearity

| Concentration (µg/mL) | Peak Area |

| 2 | (Value) |

| 5 | (Value) |

| 10 | (Value) |

| 15 | (Value) |

| 20 | (Value) |

| Correlation Coefficient (r²) | ≥ 0.999 |

A linear relationship was observed for Pimobendan in the concentration range of 2-20 µg/mL with a correlation coefficient of 0.9998.[1]

Precision

| Precision Type | % RSD |

| Intra-day (n=6) | < 2.0% |

| Inter-day (n=6) | < 2.0% |

Accuracy (Recovery)

| Spiked Level | % Recovery |

| 50% | 98 - 102% |

| 100% | 98 - 102% |

| 150% | 98 - 102% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | (Value) |

| LOQ | (Value) |

The limit of detection and limit of quantitation for Pimobendan were found to be 0.0857 and 0.2597 μg/mL, respectively, in one study.[4]

Robustness

The method's robustness should be evaluated by making small, deliberate variations in the chromatographic parameters.

| Parameter Variation | Effect on Results |

| Flow Rate (± 0.1 mL/min) | No significant change |

| Mobile Phase Composition (± 2%) | No significant change |

| Column Temperature (± 2°C) | No significant change |

| Detection Wavelength (± 2 nm) | No significant change |

Visualizations

Caption: Experimental workflow for HPLC analysis of Pimobendan.

Caption: Workflow for forced degradation studies of Pimobendan.

References

Application Note: Spectrophotometric Analysis of Pimobendan in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, which exhibits both positive inotropic and vasodilatory effects.[1][2] It is primarily used in veterinary medicine for the management of congestive heart failure in dogs resulting from dilated cardiomyopathy or degenerative mitral valve disease.[1] Given its critical therapeutic role, the development of simple, accurate, and cost-effective analytical methods for the quantification of Pimobendan in pharmaceutical dosage forms is essential for routine quality control.[3] This application note details a validated UV-Visible spectrophotometric method for the determination of Pimobendan in its bulk and tablet forms.

Mechanism of Action

Pimobendan's therapeutic effects are mediated through a dual mechanism of action.[4][5] Firstly, it acts as a calcium sensitizer by binding to cardiac troponin C, which enhances the interaction between actin and myosin filaments.[2][6] This leads to an increase in myocardial contractility without a corresponding increase in intracellular calcium concentration or myocardial oxygen demand.[1][2] Secondly, Pimobendan selectively inhibits phosphodiesterase III (PDE3) in cardiac and vascular smooth muscle.[5][6] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and a reduction in both preload and afterload on the heart.[1]

Experimental Protocol

This protocol outlines a validated UV spectrophotometric method for the quantification of Pimobendan. The method is based on the measurement of absorbance at its wavelength of maximum absorption (λmax).

1. Materials and Equipment

-

Reference Standard: Pimobendan Working Standard

-

Reagents: Methanol (AR Grade)

-

Equipment:

-

UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu UV-1800)

-

1 cm matched quartz cells

-

Analytical Balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Sonicator

-

Whatman filter paper

-

2. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL):

-

Working Standard Solutions for Calibration Curve:

3. Determination of Wavelength of Maximum Absorbance (λmax)

-

Take a 6 µg/mL solution of Pimobendan.[7]

-

Scan the solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.[7]

-

The wavelength at which maximum absorbance is observed should be recorded. The reported λmax for Pimobendan in methanol is 328 nm.[7][8]

4. Sample Preparation (from Tablets)

-

Weigh and finely powder twenty Pimobendan tablets (e.g., Vetmedin®, 5 mg).

-

Accurately weigh a quantity of the powder equivalent to 5 mg of Pimobendan and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 50 mL with methanol.

-

Filter the solution through Whatman filter paper. This yields a solution with a nominal concentration of 100 µg/mL.

-

From the filtered solution, accurately transfer 0.4 mL into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 4 µg/mL.[7]

5. Quantification

-

Measure the absorbance of the final sample solution at 328 nm against a methanol blank.

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.

-

Determine the concentration of Pimobendan in the sample solution from the calibration curve using the linear regression equation (y = mx + c).

-

Calculate the amount of Pimobendan in the tablet formulation.

Method Validation Data

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[7]

Table 1: Method Validation Parameters [7]

| Parameter | Result |

|---|---|

| Wavelength of Max. Absorbance (λmax) | 328 nm |

| Linearity Range | 1 - 7 µg/mL |

| Regression Equation | y = 0.122x + 0.001 |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.097 µg/mL |

| Limit of Quantification (LOQ) | 0.296 µg/mL |

Table 2: Precision Analysis [7]

| Concentration (µg/mL) | Intraday Precision (%RSD, n=3) | Interday Precision (%RSD, n=3) |

|---|---|---|

| 1 | 1.68 | 1.60 |

| 4 | 0.42 | 1.10 |

| 7 | 0.48 | 0.40 |

RSD: Relative Standard Deviation

Table 3: Accuracy Study (Recovery) [7]

| Spike Level | Amount Taken (µg/mL) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery ± SD |

|---|---|---|---|---|

| 50% | 2 | 1.5 | 3.47 | 99.41 ± 0.0065 |

| 100% | 2 | 3.0 | 4.96 | 99.34 ± 0.0080 |

| 150% | 2 | 4.5 | 6.52 | 100.31 ± 0.0075 |

SD: Standard Deviation

Table 4: Analysis of a Marketed Formulation (Vetmedin®) [7]

| Formulation | Labeled Amount (mg) | Amount Found (mg) | % Recovery ± SD (n=3) |

|---|

| Vetmedin® | 5 | 5.03 | 100.4 ± 0.045 |

The UV-Visible spectrophotometric method detailed in this note is simple, rapid, accurate, and precise for the quantification of Pimobendan in pharmaceutical formulations.[7][8] The validation data confirms that the method is reliable and suitable for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques.[7][9]

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 3. ejst.samipubco.com [ejst.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. a-review-of-the-pharmacology-and-clinical-uses-of-pimobendan - Ask this paper | Bohrium [bohrium.com]

- 6. Pimobendan - Wikipedia [en.wikipedia.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

Application Notes and Protocols for Oral Administration of Pimobendan in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Pimobendan

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its dual mechanism of action, combining positive inotropic effects with vasodilation, makes it a valuable agent in the management of heart failure.[2] In veterinary medicine, it is primarily used to treat congestive heart failure in dogs secondary to dilated cardiomyopathy (DCM) or myxomatous mitral valve disease (MMVD).[3][4] Preclinical studies in various animal models are crucial for understanding its pharmacokinetics, pharmacodynamics, and therapeutic potential for various cardiovascular conditions.

Mechanism of Action

Pimobendan's therapeutic effects stem from two primary mechanisms:

-

Calcium Sensitization: It increases the sensitivity of the cardiac contractile apparatus to intracellular calcium by binding to cardiac troponin C.[2] This enhances myocardial contractility without a significant increase in myocardial oxygen consumption.[5]

-

Phosphodiesterase III (PDE3) Inhibition: Pimobendan and its active metabolite, O-desmethyl-pimobendan (ODMP), inhibit PDE3.[6] This leads to an increase in cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, resulting in positive inotropy and peripheral vasodilation.[7]

Data Presentation

Oral Dosage of Pimobendan in Preclinical Animal Models

| Animal Model | Dosage | Frequency | Formulation | Reference |

| Mouse | 10 mg/kg/day | Once daily | Suspension in 0.25% methylcellulose | [1] |

| 100 mg/kg/day | Once daily | Suspension in 0.25% methylcellulose | [1] | |

| Rat | 0.15 mg/kg | Twice daily | Oral gavage | [8] |

| Rabbit | 2.08 mg/kg (mean) | Single dose | Suspension in critical care feeding formula | [9] |

| 0.1 - 0.3 mg/kg | Every 12-24 hours | Empiric dosing | [10] | |

| Cat | 0.28 ± 0.04 mg/kg | Single dose | Oral | [9] |

| 0.31 ± 0.04 mg/kg | Twice daily | Oral | [9] | |

| 1.25 mg/cat | Single dose | Oral | [11][12] | |

| Dog | 0.25 - 0.3 mg/kg | Twice daily | Chewable tablets | [3] |

| 0.5 mg/kg/day | Divided into 2 doses | Chewable tablets or oral solution | [13] |

Pharmacokinetic Parameters of Oral Pimobendan in Preclinical Animal Models

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference |

| Mouse | 10 mg/kg/day | ~370 (1.6 µM) | Not Specified | Not Specified | [1] |

| 100 mg/kg/day | ~4200 (18 µM) | Not Specified | Not Specified | [1] | |

| Rabbit | 2.08 (mean) | 15.7 ± 7.54 | 2.79 ± 1.25 | 3.54 ± 1.32 | [9] |

| Cat | 0.28 ± 0.04 | 34.50 ± 6.59 | 0.9 | 1.3 ± 0.2 | [9] |

| Dog | 0.25 | 3.09 ± 0.76 | 2 | 0.5 | [4] |

| 0.5 (per rectum) | 10.1 ± 2 | 1 ± 0.4 | Not Specified | [6] | |

| 0.5 (oral) | 49.1 ± 28.7 | 2.1 ± 0.9 | Not Specified | [6] | |

| ~0.36 (mean) | Not Specified | Not Specified | ~1.0 | [14] |

Pharmacokinetic Parameters of O-desmethyl-pimobendan (ODMP) after Oral Pimobendan Administration

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference |

| Rabbit | 2.08 (mean) | 19.46 | 1.5 | Not Specified | [10] |

| Dog | 0.25 | 3.66 ± 1.21 | 3 | 2 | [4] |

| 0.5 (per rectum) | 8.8 ± 4.8 | 1.7 ± 1.1 | Not Specified | [6] | |

| 0.5 (oral) | 30.9 ± 10.4 | Not Specified | Not Specified | [6] | |

| ~0.36 (mean) | Not Specified | Not Specified | ~1.3 | [14] |

Experimental Protocols

Protocol for Preparation of Pimobendan Suspension for Oral Gavage in Rodents

This protocol is adapted from methodologies used in published studies.[1]

Materials:

-

Pimobendan powder or tablets

-

0.25% methylcellulose solution or other appropriate vehicle (e.g., Ora-Plus)[10]

-

Mortar and pestle (if using tablets)

-

Weighing scale

-

Graduated cylinder or volumetric flask

-

Stir plate and stir bar

-

Storage container (amber glass vial recommended)

Procedure:

-

Calculate the required amount of Pimobendan: Determine the total volume of suspension needed and the desired final concentration based on the number of animals and the target dose.

-

Weigh the Pimobendan: Accurately weigh the calculated amount of Pimobendan powder. If using tablets, crush them into a fine, uniform powder using a mortar and pestle.

-

Prepare the vehicle: Measure the required volume of 0.25% methylcellulose solution.

-

Suspend the Pimobendan: Gradually add the Pimobendan powder to the vehicle while continuously stirring with a stir bar on a stir plate.

-

Ensure homogeneity: Continue stirring until a uniform suspension is achieved. Visually inspect for any clumps of powder.

-

Storage: Store the suspension in a labeled, light-resistant container. Some suspensions may require refrigeration and should be used within a specified timeframe. Always re-suspend by vortexing or shaking before each use.

Protocol for Oral Gavage in Mice and Rats

This is a standard protocol for oral gavage. Proper training and adherence to institutional animal care and use committee (IACUC) guidelines are mandatory.

Materials:

-

Appropriately sized gavage needle (flexible or rigid with a ball-tip)

-

Syringe

-

Pimobendan suspension

-

Animal scale

Procedure:

-

Animal Restraint:

-

Mouse: Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.

-

Rat: Securely hold the rat's head and upper torso. Wrapping the animal in a soft cloth may aid in restraint.

-

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Needle Insertion:

-

Hold the animal in a vertical position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.

-

-

Dose Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the Pimobendan suspension.

-

Needle Removal: Gently withdraw the needle along the same path of insertion.

-

Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.

Protocol for Preparation of Pimobendan Suspension for Rabbits

This protocol is based on a published pharmacokinetic study in rabbits.[10]

Materials:

-

Pimobendan tablets (e.g., 5 mg Vetmedin®)

-

Critical care feeding formula for herbivores

-

Mortar and pestle

-

Syringes for administration

Procedure:

-

Crush Tablets: Crush the required number of Pimobendan tablets into a fine powder using a mortar and pestle.

-

Suspend in Feeding Formula: Mix the powdered Pimobendan with a measured amount of the critical care feeding formula to achieve the desired concentration.

-

Ensure Homogeneity: Thoroughly mix to ensure the powder is evenly suspended.

-

Administration: Administer the suspension orally to the rabbit using a syringe.

General Blood Sampling Protocol for Pharmacokinetic Studies

Materials:

-

Appropriate blood collection tubes (e.g., containing EDTA or heparin)

-

Syringes and needles of appropriate gauge for the animal model

-

Centrifuge

-

Pipettes

-

Cryovials for plasma storage

Procedure:

-

Pre-dose Sample: Collect a blood sample before Pimobendan administration to serve as a baseline (time 0).

-

Post-dose Sampling: Collect blood samples at predetermined time points after oral administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing:

-

Immediately after collection, gently invert the blood collection tubes to mix with the anticoagulant.

-

Centrifuge the blood samples according to the recommended speed and duration to separate the plasma.

-

-

Plasma Collection and Storage:

-

Carefully pipette the plasma into labeled cryovials.

-

Store the plasma samples at -80°C until analysis.

-

References

- 1. Stage-dependent benefits and risks of pimobendan in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. Vetmedin® (pimobendan) Chewable Tablets [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pimobendan – Rat Guide [ratguide.com]

- 8. Pharmacokinetics and pharmacodynamics of enantiomers of pimobendan in patients with dilated cardiomyopathy and congestive heart failure after single and repeated oral dosing [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Frontiers | Cardiac Effects of a Single Dose of Pimobendan in Cats With Hypertrophic Cardiomyopathy; A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]

- 12. Cardiac Effects of a Single Dose of Pimobendan in Cats With Hypertrophic Cardiomyopathy; A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vetmedin® Solution(pimobendan oral solution) [dailymed.nlm.nih.gov]

- 14. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Pimobendan in Acute Heart Failure Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intravenous (IV) pimobendan in research settings, with a focus on its application in preclinical and clinical studies of acute heart failure. Detailed protocols, data summaries, and pathway diagrams are included to facilitate experimental design and execution.

Introduction to Pimobendan

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its therapeutic effects in heart failure stem from a dual mechanism of action: it increases myocardial contractility and induces balanced vasodilation.[2][3] The intravenous formulation of pimobendan offers a rapid onset of action, making it a valuable tool for investigating the acute management of heart failure.[4]

Mechanism of Action:

Pimobendan's primary mechanisms of action are:

-

Calcium Sensitization: It enhances the sensitivity of the cardiac troponin C to calcium, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.[2][3]

-

Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in cardiac and smooth muscle cells, pimobendan increases cyclic adenosine monophosphate (cAMP) levels. This results in both positive inotropic effects in the heart and vasodilation of both arteries and veins, reducing preload and afterload.[2][5]

Signaling Pathway of Pimobendan

The following diagram illustrates the molecular signaling pathway through which pimobendan exerts its inotropic and vasodilatory effects.

Formulation and Preparation of Intravenous Pimobendan

Pimobendan is poorly soluble in water.[6] Consequently, intravenous formulations typically utilize solubilizing agents, such as hydroxypropyl-β-cyclodextrin (HPβCD), to achieve a stable solution for injection.[6] Researchers should consult the manufacturer's specifications for the particular formulation being used.

General Preparation Protocol:

-

Obtain a commercially available or custom-formulated sterile solution of pimobendan for intravenous use. The concentration should be verified. A common target concentration is between 0.5 to 1.5 mg/mL.[6]

-

Prior to administration, visually inspect the solution for any particulate matter or discoloration.

-

The solution may be administered as a direct bolus or diluted with a compatible intravenous fluid for constant rate infusion, depending on the experimental design.

Experimental Protocols

Pharmacokinetic and Pharmacodynamic Evaluation in a Healthy Canine Model

This protocol is based on studies evaluating the effects of a single intravenous bolus of pimobendan in healthy dogs.[1][7][8]

Experimental Workflow:

Methodology:

-

Animal Model: Healthy Beagle dogs are commonly used.[7]

-

Anesthesia and Instrumentation: Anesthetize the dogs and instrument them for the measurement of left ventricular pressures, aortic pressures, cardiac output, right atrial pressures, pulmonary arterial pressures, and pulmonary capillary wedge pressures.[7] Electrocardiogram (ECG) monitoring should also be in place.

-

Baseline Data Collection: Record all hemodynamic and electrocardiographic parameters before drug administration to establish a baseline.[7] Collect a baseline venous blood sample.

-

Drug Administration: Administer a single intravenous bolus of pimobendan at a dose of 0.15 mg/kg.[1][7]

-

Pharmacodynamic Monitoring: Record all pharmacodynamic parameters at regular intervals (e.g., 10, 20, 30, 60, and 120 minutes) post-administration.[7]

-

Pharmacokinetic Sampling: Collect venous blood samples at multiple time points post-administration (e.g., 2, 5, 10, 20, 30, 60, 120, 180, 360, and 1,440 minutes) for the determination of plasma concentrations of pimobendan and its active metabolite, O-desmethyl-pimobendan (ODMP).[1][7]

-

Data Analysis: Analyze the collected data to determine the effects of intravenous pimobendan on cardiovascular function and to characterize its pharmacokinetic profile.

Efficacy Evaluation in a Canine Acute Heart Failure Model

This protocol outlines a general approach for evaluating the efficacy of intravenous pimobendan in a canine model of acute heart failure. Several methods can be used to induce acute heart failure, including rapid ventricular pacing or coronary microembolization.[9][10]

Logical Relationship Diagram:

Methodology:

-

Animal Model and Heart Failure Induction: Select an appropriate large animal model (e.g., canine) and induce acute heart failure. For example, in a model of chronic pulmonary hypertension, repeated injections of microspheres can be used to increase pulmonary vascular resistance and induce right ventricular dysfunction.[11]

-

Instrumentation and Baseline: Anesthetize and instrument the animals as described in Protocol 4.1. Once a stable state of heart failure is achieved, record baseline hemodynamic and echocardiographic parameters.

-

Treatment Groups: Divide the animals into a treatment group (receiving intravenous pimobendan) and a control group (receiving a placebo, such as the vehicle used for the pimobendan formulation).

-

Drug Administration: Administer a single intravenous bolus of pimobendan (e.g., 0.15 mg/kg) to the treatment group.[11]

-

Monitoring and Data Collection: Continuously monitor hemodynamic parameters and perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening, Tei index).[11]

-

Endpoint Evaluation: The primary endpoints may include changes in hemodynamic parameters (e.g., cardiac output, pulmonary artery pressure, systemic vascular resistance), echocardiographic indices of cardiac function, and survival.

-

Data Analysis: Compare the changes in the measured parameters between the pimobendan and placebo groups to determine the therapeutic efficacy of intravenous pimobendan in the acute heart failure model.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on intravenous and oral pimobendan.

Table 1: Pharmacokinetic Parameters of Intravenous Pimobendan (0.15 mg/kg) and its Active Metabolite (ODMP) in Healthy Dogs [1]

| Parameter | Pimobendan | O-Desmethyl-Pimobendan (ODMP) |

| Cmax (µg/L) | 48.86 ± 13.92 (at 2 min) | 30.0 ± 8.8 |

| Tmax (min) | 2 | 20 |

| Volume of Distribution (L/kg) | ~9 | Not Reported |

Data presented as mean ± standard deviation.

Table 2: Hemodynamic Effects of a Single Intravenous Bolus of Pimobendan (0.15 mg/kg) in Healthy Anesthetized Dogs [1][7]

| Parameter | Baseline (Mean ± SEM) | Change from Baseline | Time to Significant Change |

| Heart Rate (bpm) | 114 ± 5 | Significant Increase | 20 min |

| Cardiac Output | Not specified | Significant Increase | Not specified |

| Systemic Vascular Resistance | Not specified | Significant Decrease | Not specified |

| Pulmonary Vascular Resistance | Not specified | Significant Decrease | Not specified |

| Left Ventricular End-Diastolic Pressure | Not specified | Significant Decrease | Not specified |

| PQ Interval (ms) | 93 ± 1.8 | Significant Decrease | 20 min |

Table 3: Clinical Outcomes of Oral Pimobendan in Dogs with Congestive Heart Failure (CHF) due to Myxomatous Mitral Valve Disease (MMVD) [7][8]

| Treatment Group | Median Survival Time (days) | Reoccurrence Rate of Pulmonary Edema |

| Standard-Dose Pimobendan (0.20-0.48 mg/kg q12h) + Conventional Therapy | 334 | 43% |

| Low-Dose Pimobendan (0.05-0.19 mg/kg q12h) + Conventional Therapy | 277 | 59% |

| Conventional Therapy Alone | 136 | 62% |

Note: The data in Table 3 is for the oral formulation of pimobendan but provides valuable context for its therapeutic potential in heart failure.

Safety and Adverse Effects

In clinical studies of oral pimobendan, adverse effects are often related to the progression of congestive heart failure itself and can include poor appetite, lethargy, and diarrhea.[1] While intravenous administration is expected to be well-tolerated in the short term, continuous monitoring for arrhythmias and hypotension is recommended, especially in compromised patients.

Conclusion

The intravenous formulation of pimobendan is a potent inodilator with a rapid onset of action, making it a valuable tool for acute heart failure research. The protocols and data presented in these application notes provide a framework for designing and conducting preclinical and clinical studies to further elucidate the therapeutic potential of intravenous pimobendan. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

References

- 1. dvm360.com [dvm360.com]

- 2. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 3. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hemodynamic effect of pimobendan following intramuscular and intravenous administration in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure [jstage.jst.go.jp]

- 9. Animal models of heart failure for pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Acute effects of intravenous pimobendan administration in dog models of chronic precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pimobendan in Isolated Langendorff Heart Perfusion Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pimobendan, a potent inodilator, in isolated Langendorff heart perfusion systems. This document outlines the requisite protocols, expected physiological responses, and the underlying molecular mechanisms of Pimobendan's action on the myocardium.

Introduction to Pimobendan

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator. Its therapeutic effects stem from a dual mechanism of action:

-

Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac troponin C to calcium ions. This increases the efficiency of excitation-contraction coupling, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.

-

Phosphodiesterase III (PDEIII) Inhibition: By inhibiting PDEIII, Pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells result in vasodilation, reducing both preload and afterload on the heart.

This unique combination of positive inotropic and vasodilatory effects makes Pimobendan a subject of significant interest in cardiovascular research. The isolated Langendorff heart preparation offers a robust ex vivo model to investigate the direct cardiac effects of Pimobendan, devoid of systemic neurohormonal influences.

Signaling Pathway of Pimobendan

The dual mechanism of action of Pimobendan involves distinct cellular signaling pathways, as illustrated below.

Caption: Dual signaling pathway of Pimobendan.

Experimental Protocols

This section details the methodology for preparing an isolated mammalian heart for Langendorff perfusion and subsequent administration of Pimobendan. Guinea pig or rat hearts are commonly used for such studies.

Langendorff Apparatus Setup and Perfusion Buffer

A standard Langendorff system is required, allowing for retrograde perfusion of the coronary arteries via the aorta.

-

Perfusion Buffer: Krebs-Henseleit solution is recommended. Its composition per liter of distilled water is:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

CaCl₂: 0.28 g

-

NaHCO₃: 2.1 g

-

Glucose: 2.0 g

-

-

Buffer Preparation: The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4. The buffer must be warmed to 37°C before and during the experiment.

Heart Isolation and Cannulation

-

Animal Preparation: Anesthetize the animal (e.g., guinea pig, 300-400g) following institutionally approved protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.

-

Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolism.

-

Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula, ensuring the tip does not pass through the aortic valve. Secure the aorta to the cannula with a surgical ligature.

-

Initiate Perfusion: Mount the cannula onto the Langendorff apparatus and initiate retrograde perfusion with the oxygenated, warmed Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg). The heart should resume beating shortly after perfusion begins.

Preparation and Administration of Pimobendan

Pimobendan has low aqueous solubility. A stock solution should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), before further dilution in the perfusion buffer.

-

Stock Solution: Prepare a high-concentration stock solution of Pimobendan (e.g., 10 mM) in 100% DMSO.

-

Working Concentrations: Based on studies of skinned cardiac muscle fibers, a concentration range of 1 µM to 50 µM in the final perfusion buffer is recommended to elicit a dose-dependent response. The half-maximal effective concentration (EC50) for increased force development in skinned dog heart fibers was reported to be approximately 40 µM.

-

Administration: Introduce Pimobendan into the perfusion line via a side-port injection or by switching to a reservoir containing the drug-infused buffer. Administer ascending concentrations after a stable baseline is established.

Data Acquisition and Measured Parameters

-

Instrumentation: A pressure transducer connected to a latex balloon inserted into the left ventricle is used to measure isovolumetric contractions. An additional pressure transducer can monitor perfusion pressure. Coronary flow can be measured by collecting the effluent from the heart over a set time.

-

Key Parameters to Measure:

-

Left Ventricular Developed Pressure (LVDP)

-

Maximum rate of pressure development (+dP/dtmax)

-

Minimum rate of pressure development (-dP/dtmax)

-

Heart Rate (HR)

-

Coronary Flow (CF)

-

Experimental Workflow

The following diagram outlines the logical flow of a typical Langendorff experiment investigating the effects of Pimobendan.

Caption: Workflow for a Pimobendan Langendorff experiment.

Data Presentation: Expected Effects of Pimobendan

The following tables summarize the anticipated quantitative effects of Pimobendan on key cardiac parameters in an isolated heart preparation, based on its known mechanisms of action. Note that specific values will vary depending on the animal model and experimental conditions.

Table 1: Effects of Pimobendan on Myocardial Contractility

| Parameter | Expected Change with Increasing Pimobendan Concentration | Rationale |

| LVDP (mmHg) | ↑ | Increased myocardial contractility due to calcium sensitization. |

| +dP/dtmax (mmHg/s) | ↑ | Enhanced rate of isovolumetric contraction. |

| -dP/dtmax (mmHg/s) | ↑ (less negative) | Improved myocardial relaxation (lusitropy). |

Table 2: Effects of Pimobendan on Heart Rate and Coronary Flow

| Parameter | Expected Change with Increasing Pimobendan Concentration | Rationale |

| Heart Rate (bpm) | ↔ or ↑ | Minimal direct chronotropic effect at lower doses; potential for increase at higher doses. |

| Coronary Flow (ml/min) | ↑ | Vasodilatory effect on coronary arteries via PDEIII inhibition. |

Conclusion

The isolated Langendorff heart model is an invaluable tool for characterizing the direct cardiac effects of Pimobendan. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the dose-dependent inotropic, lusitropic, and vasodilatory properties of this compound. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results, facilitating further research into the therapeutic potential of Pimobendan and similar cardiotonic agents.

Application Notes and Protocols for Creating a Stable Aqueous Solution of Pimobendan using DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan, a benzimidazole-pyridazinone derivative, is a potent inotropic and vasodilatory agent. Its mechanism of action involves a dual effect: sensitization of the cardiac contractile apparatus to intracellular calcium and inhibition of phosphodiesterase III (PDE3).[1][2][3] These properties make it a valuable tool in cardiovascular research. However, Pimobendan's poor aqueous solubility presents a significant challenge for in vitro and in vivo studies, as it is practically insoluble in water.[4][5][6] This document provides detailed protocols for preparing a stable aqueous solution of Pimobendan using Dimethyl Sulfoxide (DMSO) as a solubilizing agent, along with stability data and a description of its signaling pathway.

Data Presentation: Solubility and Stability of Pimobendan

The solubility of Pimobendan in various solvents is a critical factor in preparing solutions for experimental use. The following tables summarize the available quantitative data on its solubility and stability.

Table 1: Solubility of Pimobendan in Different Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Reference |

| DMSO | 67 | 200.37 | 25 | [4] |

| DMSO | ~5 | ~14.95 | Not Specified | [7] |

| Ethanol | 5 | 14.95 | 25 | [4] |

| Water | Insoluble | - | 25 | [4] |

| 1:7 DMSO:PBS (pH 7.2) | ~0.125 | ~0.37 | Not Specified | [7] |

| Aqueous Solution (pH 7) | ~0.001 | ~0.003 | Not Specified | [5][6] |

Table 2: Stability of Pimobendan under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Incubation Time (hours) | Temperature (°C) | Degradation (%) | Reference |

| Acidic | 0.1 N HCl | 24 | Not Specified | < 2 | [8] |

| Alkaline | 0.1 N NaOH | 24 | Not Specified | < 2 | [8] |

| Oxidative | 3% Hydrogen Peroxide | 24 | Not Specified | < 2 | [8] |

| Thermal | Hot Air Oven | 24 | 60 | < 2 | [8] |

| Photolytic | UV light (264 nm) | 24 | Not Specified | < 2 | [8] |

Experimental Protocols

Protocol 1: Preparation of a Pimobendan Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Pimobendan in DMSO.

Materials:

-

Pimobendan powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate the Pimobendan powder and anhydrous DMSO to room temperature.

-

Accurately weigh the desired amount of Pimobendan powder using a calibrated analytical balance.

-

Transfer the weighed Pimobendan into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.[9]

-

Vortex the solution until the Pimobendan is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stock solution in DMSO is stable for at least 6 months when stored at -80°C and for 1 month at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution of Pimobendan

This protocol details the dilution of the DMSO stock solution into an aqueous buffer to create a working solution suitable for cell culture and other aqueous-based assays.

Materials:

-

Pimobendan stock solution in DMSO (from Protocol 1)

-

Sterile Phosphate Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer/cell culture medium

-

Sterile conical tubes

-

Serological pipettes

Procedure:

-

Thaw an aliquot of the Pimobendan stock solution at room temperature.

-

Determine the final desired concentration of Pimobendan and the final percentage of DMSO in the working solution. It is crucial to keep the final DMSO concentration low, typically below 0.5%, to minimize cytotoxicity in cell-based assays.

-

Add the desired volume of the aqueous buffer (e.g., PBS) to a sterile conical tube.

-

While gently vortexing the aqueous buffer, add the required volume of the Pimobendan stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.

-

For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of the aqueous buffer. This will result in a final DMSO concentration of 1%.

-

Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a slightly higher percentage of DMSO may be necessary, and the effects of the solvent should be controlled for in the experiment.

-

It is strongly recommended to prepare the aqueous working solution fresh for each experiment and not to store it for more than one day due to its limited stability.[7]

Protocol 3: Assessment of Pimobendan Stability in Aqueous Solution using LC-MS

This protocol provides a method for evaluating the stability of the prepared aqueous Pimobendan solution, adapted from a forced degradation study methodology.[8]

Materials and Instrumentation:

-

Aqueous Pimobendan working solution

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Prontosil ODS C18 column (or equivalent)

-

Methanol, Acetonitrile, and Phosphate buffer (for mobile phase)

-

Incubator or water bath

Procedure:

-

Sample Preparation: Prepare the aqueous Pimobendan solution as described in Protocol 2.

-

Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the aqueous solution with the mobile phase to a suitable concentration for LC-MS analysis and inject it into the system. This will serve as the baseline (100% initial concentration).

-

Stability Study:

-

Store the remaining aqueous solution under the desired conditions (e.g., room temperature, 4°C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the stored solution.

-

Dilute the aliquots with the mobile phase to the same concentration as the T=0 sample and analyze by LC-MS.

-

-

LC-MS Analysis:

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.1 M phosphate buffer (e.g., 45:15:40 v/v/v).[8]

-

Column: Prontosil ODS C18 (250 × 4.6 mm, 5µm).[8]

-

Detection: UV detector at 264 nm and a mass spectrometer in positive ion mode.[8]

-

Data Analysis: Monitor the peak area of the Pimobendan parent ion (m/z 335.42).[8][10] The percentage of Pimobendan remaining at each time point can be calculated relative to the peak area at T=0. The appearance of new peaks can indicate the formation of degradation products.

-

Mandatory Visualizations

Experimental Workflow for Pimobendan Solution Preparation

Caption: Workflow for preparing and assessing the stability of an aqueous Pimobendan solution.

Signaling Pathway of Pimobendan in Cardiac Myocytes

Caption: Dual mechanism of action of Pimobendan in cardiac myocytes.

References

- 1. VetFolio [vetfolio.com]

- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. selleckchem.com [selleckchem.com]

- 5. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. jpionline.org [jpionline.org]

- 9. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug | Semantic Scholar [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Pimobendan Hydrochloride

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of Pimobendan hydrochloride is a critical step for successful in vitro and in vivo studies. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to address common challenges in dissolving and maintaining the stability of Pimobendan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Pimobendan hydrochloride difficult to dissolve in aqueous solutions?

Pimobendan is a poorly water-soluble compound, with its solubility being highly dependent on pH. At a neutral pH of 7, the solubility of Pimobendan is approximately 0.1 mg per 100 ml.[1] While solubility is significantly higher at a more acidic pH of 1 to 3 (around 100 to 300 mg/liter), the chemical stability of the compound is reduced under these conditions, making such solutions unsuitable for long-term storage and potentially causing issues with local tolerance in experimental models.[1][2][3][4]

Q2: What are the initial recommended solvents for preparing Pimobendan stock solutions?

For research purposes, organic solvents are typically used to prepare concentrated stock solutions of Pimobendan. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 5-67 mg/mL.[5][6] Ethanol is another option, with a lower solubility of around 5 mg/mL.[6] These stock solutions can then be diluted into aqueous buffers for final experimental concentrations.

Q3: My Pimobendan precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue due to the poor aqueous solubility of Pimobendan. Here are a few troubleshooting steps:

-

Lower the final concentration: The most straightforward solution is to reduce the final concentration of Pimobendan in your aqueous medium.

-

Increase the percentage of co-solvent: If your experimental system allows, you can increase the final concentration of DMSO in the aqueous solution. However, be mindful of potential solvent toxicity in cellular or animal models.

-

Use a step-wise dilution: Instead of a single large dilution, try diluting the DMSO stock in a series of smaller steps with vigorous mixing between each step.

-

Incorporate solubility enhancers: Consider using excipients such as cyclodextrins or co-solvents like propylene glycol in your aqueous buffer to improve solubility.

Q4: Can I store aqueous solutions of Pimobendan?

It is generally not recommended to store aqueous solutions of Pimobendan for more than one day due to its limited stability and potential for precipitation.[5] It is best practice to prepare fresh aqueous solutions from a stock for each experiment.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Pimobendan powder does not dissolve in aqueous buffer. | Pimobendan has very low intrinsic aqueous solubility at neutral pH. | Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer.[5] |

| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of Pimobendan exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of Pimobendan. Alternatively, consider using a solubility-enhancing excipient in your buffer. |

| The solution is initially clear but becomes cloudy over time. | The compound is precipitating out of the solution due to instability or temperature changes. | Prepare fresh solutions for each experiment. Ensure the storage conditions (temperature, light exposure) are appropriate for your formulation. Avoid repeated freeze-thaw cycles of stock solutions. |

| Inconsistent results in bioassays. | Variability in the dissolved concentration of Pimobendan due to incomplete solubilization or precipitation. | Visually inspect your solutions for any signs of precipitation before use. Consider quantifying the dissolved concentration of Pimobendan using a suitable analytical method like HPLC. |

Quantitative Data on Pimobendan Solubility

The following tables summarize the solubility of Pimobendan in various solvents and conditions to aid in the preparation of your experimental solutions.

Table 1: Solubility of Pimobendan in Common Solvents

| Solvent | Solubility | Reference(s) |

| Water (pH 7) | ~0.001 mg/mL (0.1 mg per 100 ml) | [1] |

| Water (pH 1-3) | 0.1 - 0.3 mg/mL | [2][3] |

| Dimethyl Sulfoxide (DMSO) | ~5 - 67 mg/mL | [5][6] |

| Ethanol | ~5 mg/mL | [6] |

| Dimethylformamide (DMF) | ~1 mg/mL | [5] |

| 1:7 DMSO:PBS (pH 7.2) solution | ~0.125 mg/mL | [5] |

Table 2: Enhanced Aqueous Solubility of Pimobendan with Excipients

| Excipient | Concentration of Excipient (% w/v) | pH | Resulting Pimobendan Solubility (mg/mL) | Reference(s) |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | >15% | >5 | 0.5 - 1.5 | [7] |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20% | 7 | >0.5 | [3][8] |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | 25% | 7 | ~1.0 | [3][8] |

| Propylene Glycol | 5% (in a formulation with Polysorbate 80) | Not specified | Soluble | [7] |

| Propylene Glycol | 10% (in a formulation with Polysorbate 80) | Not specified | Soluble | [7] |

| Propylene Glycol | 20% (in a formulation with Polysorbate 80) | Not specified | Soluble | [7] |

Experimental Protocols